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Compound of Interest

Compound Name: 2-Chloro-6-nitrotoluene

Cat. No.: B1664060

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 2-Chloro-
6-nitrotoluene against its isomers, 4-Chloro-2-nitrotoluene and 2-Chloro-4-nitrotoluene. The
experimental data presented herein is crucial for the unambiguous identification and
characterization of these compounds in various research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-Chloro-6-nitrotoluene and its
common isomers.

Table 1: *H NMR Spectroscopic Data (CDCls, 90 MHz)
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Chemical Shift Lo .
Compound Multiplicity Assignment
(ppm)

2-Chloro-6- )

) ~7.5 (d) Doublet Aromatic H
nitrotoluene
~7.3 (1) Triplet Aromatic H
~7.1 (d) Doublet Aromatic H
~2.6 (s) Singlet -CHs
4-Chloro-2-

) ~8.0 (d) Doublet Aromatic H
nitrotoluene
~7.5 (dd) Doublet of doublets Aromatic H
~7.2 (d) Doublet Aromatic H
~2.6 (s) Singlet -CHs
2-Chloro-4- )

) ~8.2 (d) Doublet Aromatic H
nitrotoluene
~8.0 (dd) Doublet of doublets Aromatic H
~7.6 (d) Doublet Aromatic H
~2.7 (s) Singlet -CHs

Note: The exact chemical shifts and coupling constants can vary slightly depending on the
solvent and the spectrometer's field strength.

Table 2: 13C NMR Spectroscopic Data
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Compound

Chemical Shift (ppm)

2-Chloro-6-nitrotoluene

~149.5, ~135.0, ~132.5, ~129.0, ~125.0,
~124.0, ~20.0

4-Chloro-2-nitrotoluene

~148.0, ~137.0, ~133.0, ~130.0, ~125.5,
~120.0, ~20.5

2-Chloro-4-nitrotoluene

~147.0, ~139.0, ~134.0, ~128.0, ~125.0,
~122.0, ~20.0

Note: Assignments for individual carbon atoms require further analysis such as DEPT or 2D

NMR techniques.

Table 3: Infrared (IR) Spectroscopy Data (KBr Disc or Film)

Compound

Key Absorption Bands .
Functional Group
(cm™)

2-Chloro-6-nitrotoluene

~1530, ~1350 N-O stretching (NO2)

~3100-3000 C-H stretching (aromatic)
~2950-2850 C-H stretching (aliphatic)
~800-750 C-Cl stretching

4-Chloro-2-nitrotoluene

~1525, ~1345 N-O stretching (NOz2)

~1520, ~1340 N-O stretching (NO2)

~3100-3000 C-H stretching (aromatic)
~2950-2850 C-H stretching (aliphatic)
~850-800 C-Cl stretching
2-Chloro-4-nitrotoluene

~3100-3000 C-H stretching (aromatic)
~2950-2850 C-H stretching (aliphatic)
~830-780 C-Cl stretching
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Table 4: Mass Spectrometry (MS) Data (Electron lonization)

Compound Molecular lon (M*) m/z Key Fragment lons m/z
2-Chloro-6-nitrotoluene 171/173 141, 125, 115, 99
4-Chloro-2-nitrotoluene 171/173 141, 125, 115, 99
2-Chloro-4-nitrotoluene 171/173 141, 125, 115, 99

Note: The presence of the chlorine isotope pattern (M* and M*+2 in an approximate 3:1 ratio)
Is a characteristic feature for all three isomers.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The
following are generalized experimental protocols.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in ~0.7 mL
of deuterated chloroform (CDCls) containing tetramethylsilane (TMS) as an internal standard.

e Instrumentation: *H and 3C NMR spectra were recorded on a 90 MHz NMR spectrometer.

o Data Acquisition: For *H NMR, a sufficient number of scans were acquired to obtain a good
signal-to-noise ratio. For 3C NMR, a proton-decoupled pulse sequence was used.

2. Infrared (IR) Spectroscopy

o Sample Preparation: For the solid samples, a KBr pellet was prepared by grinding a small
amount of the sample with dry potassium bromide and pressing the mixture into a thin disc.
Alternatively, for low-melting solids, a thin film was prepared by melting a small amount of the
sample between two salt plates.

e Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR)
spectrometer.
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Data Acquisition: Spectra were typically recorded over the range of 4000-400 cm™1.

3. Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS).

lonization: Electron lonization (El) was used at a standard energy of 70 eV.

Data Acquisition: The mass spectrum was scanned over a mass range of m/z 40-300.

Visualizing Spectroscopic Workflow and Structural
Interpretation

The following diagrams illustrate the logical workflow for spectroscopic analysis and the
relationship between the structure of 2-Chloro-6-nitrotoluene and its spectral features.
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Caption: Workflow for the spectroscopic analysis of 2-Chloro-6-nitrotoluene.
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 To cite this document: BenchChem. [Spectroscopic Analysis and Interpretation: A
Comparative Guide to 2-Chloro-6-nitrotoluene]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1664060#spectroscopic-analysis-and-
interpretation-for-2-chloro-6-nitrotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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